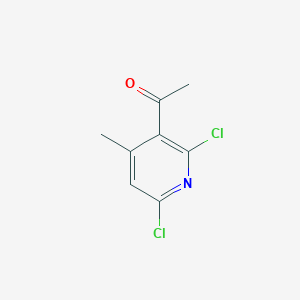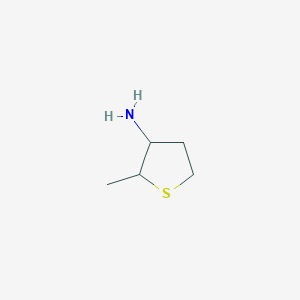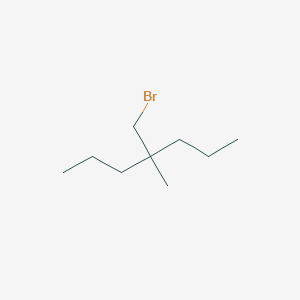
3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole is an organic compound belonging to the class of indoles. Indoles are bicyclic ring systems consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses hydrazine derivatives and ketones under acidic conditions. For instance, the reaction of 3,3-diethyl-2-butanone with phenylhydrazine in the presence of an acid catalyst can yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
- 1H-Indole, 2,3-dihydro-1-methyl-
- 1H-Indole, 2,3-dihydro-
- 3,3-Dimethyl-2,3-dihydro-1H-indole
Comparison: 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, the presence of ethyl and methyl groups at specific positions can enhance its lipophilicity and potentially alter its interaction with biological targets .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3,3-diethyl-5-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-13(5-2)9-14-12-7-6-10(3)8-11(12)13/h6-8,14H,4-5,9H2,1-3H3 |
InChI Key |
VIQXTCXDNDGURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)

![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)






